Functional Polarity: CGP 28392 as a Calcium Channel Agonist vs. the Antagonist Nifedipine in Conscious Dogs
CGP 28392 demonstrates a functional polarity that is diametrically opposed to the calcium channel blocker nifedipine. In a direct head-to-head study, CGP 28392 increased arterial blood pressure and coronary vascular resistance in a dose-related manner, effects that are opposite to the well-characterized vasodilatory and hypotensive actions of nifedipine. Crucially, these agonist effects were specifically blocked by nifedipine, confirming a shared binding site but opposing functional outcomes [1].
| Evidence Dimension | In Vivo Hemodynamic Effect (Arterial Blood Pressure & Coronary Vascular Resistance) |
|---|---|
| Target Compound Data | Increased arterial blood pressure and coronary vascular resistance (dose-related, 25-150 μg/kg i.v.) |
| Comparator Or Baseline | Nifedipine (Calcium channel antagonist) |
| Quantified Difference | Opposite physiological effect: CGP 28392 increases blood pressure and vascular resistance, whereas nifedipine decreases them. |
| Conditions | Instrumented conscious dogs, intravenous administration of CGP 28392 (25, 50, 100, and 150 μg/kg). |
Why This Matters
This functional inversion is a critical differentiator for procurement; researchers requiring a calcium channel *agonist* cannot substitute with a standard antagonist like nifedipine.
- [1] Preuss KC, Cheung NL, Brooks HL, Warltier DC. Cardiovascular effects of the nifedipine analog, CGP 28 392, in the conscious dog. J Cardiovasc Pharmacol. 1984 Sep-Oct;6(5):949-53. View Source
